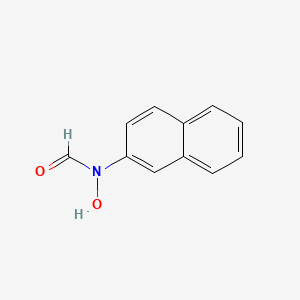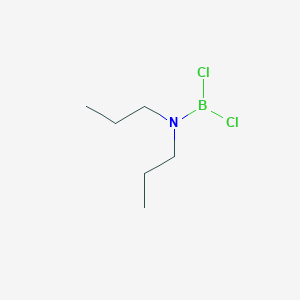
N-dichloroboranyl-N-propylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dichloroboranyl-N-propylpropan-1-amine, also known as dichloro(dipropylamino)borane, is an organoboron compound with the molecular formula C6H14BCl2N. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a dipropylamino group. It is a colorless liquid with a density of 1.021 g/mL at 25ºC .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-dichloroboranyl-N-propylpropan-1-amine can be synthesized through the reaction of dipropylamine with boron trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BCl3+(CH3CH2CH2)2NH→C6H14BCl2N
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of specialized equipment to handle the corrosive nature of boron trichloride and to maintain an inert atmosphere .
Análisis De Reacciones Químicas
Types of Reactions
N-dichloroboranyl-N-propylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Complex Formation: Conditions typically involve the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted boron compounds where chlorine atoms are replaced by other groups.
Reduction Reactions: Products include boranes and other reduced boron species.
Complex Formation: Products include boron complexes with various ligands.
Aplicaciones Científicas De Investigación
N-dichloroboranyl-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-dichloroboranyl-N-propylpropan-1-amine involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with lone pairs of electrons from other atoms or molecules, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the ligands involved .
Comparación Con Compuestos Similares
Similar Compounds
N-dichloroboranyl-N-propan-2-ylpropan-2-amine: Similar structure but with isopropyl groups instead of propyl groups.
Dipropylamine: Lacks the boron and chlorine atoms, making it less reactive in certain types of reactions.
Uniqueness
N-dichloroboranyl-N-propylpropan-1-amine is unique due to the presence of both boron and chlorine atoms, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
3386-16-1 |
|---|---|
Fórmula molecular |
C6H14BCl2N |
Peso molecular |
181.90 g/mol |
Nombre IUPAC |
N-dichloroboranyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H14BCl2N/c1-3-5-10(6-4-2)7(8)9/h3-6H2,1-2H3 |
Clave InChI |
SWEZYXMESSBUMD-UHFFFAOYSA-N |
SMILES canónico |
B(N(CCC)CCC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
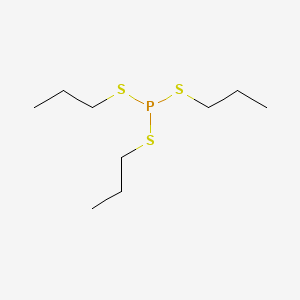
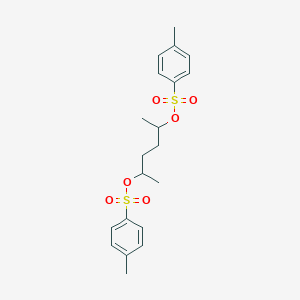
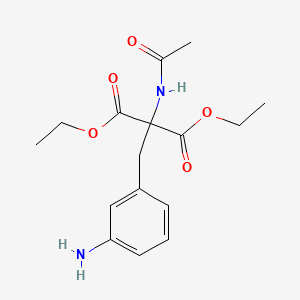

![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)

![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
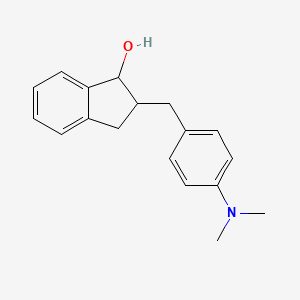

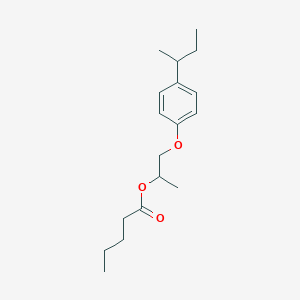
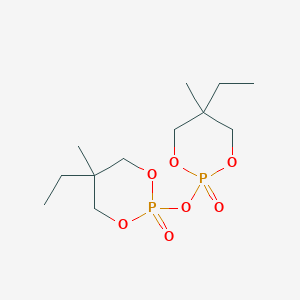
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
